molecular formula C22H18ClF3N2O3S B2400853 4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2400853
M. Wt: 482.9 g/mol
InChI Key: QMYKPBMKPPHOOS-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H18ClF3N2O3S and its molecular weight is 482.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c1-28(14-15-5-3-2-4-6-15)32(30,31)18-10-7-16(8-11-18)21(29)27-20-13-17(22(24,25)26)9-12-19(20)23/h2-13H,14H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYKPBMKPPHOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a sulfamoyl derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClF3N2O2SC_{17}H_{18}ClF_3N_2O_2S, and it features a complex structure that includes a benzamide core, a sulfamoyl group, and a trifluoromethyl-substituted phenyl ring. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to This compound often exhibit their effects through various mechanisms:

  • Inhibition of Enzymatic Activity: Many benzamide derivatives act as inhibitors of specific enzymes, which can lead to decreased cell proliferation in cancerous tissues.
  • Modulation of Signaling Pathways: These compounds may interfere with critical signaling pathways involved in cell growth and survival, particularly in cancer cells.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including breast cancer and leukemia cells. The following table summarizes some key findings related to the antitumor activity:

CompoundCancer TypeIC50 (µM)Mechanism of Action
4-Chloro-benzamide derivativeBreast Cancer0.64Inhibition of RET kinase
Benzamide ribosideLeukemia1.1Downregulation of DHFR protein
Novel 4-chloro-benzamidesOsteogenic Sarcoma0.4Inhibition of IMPDH

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfamoyl derivatives can exhibit antibacterial effects by inhibiting bacterial growth through interference with folate synthesis pathways.

Case Studies

A notable case study involved the evaluation of a related benzamide derivative in a clinical setting for treating resistant cancer forms. The study reported that patients showed improved outcomes when treated with the compound, demonstrating its potential as a therapeutic agent against drug-resistant tumors.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethyl at C5, sulfamoyl at C4).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₂₅H₂₄ClF₃N₂O₃S, m/z 548.1).
  • InChI Key : KVQSHBWYVYDXNV-UHFFFAOYSA-N (PubChem identifier) .

Q. Advanced

  • DFT Calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data.
  • X-ray Crystallography : Resolves stereoelectronic effects of the sulfamoyl group on molecular packing .

How is the compound’s anticancer activity evaluated in preclinical studies?

Q. Basic

  • Cell Proliferation Assays : IC₅₀ values determined via MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Kinase profiling to identify targets (e.g., EGFR, VEGFR2) using fluorescence polarization .

Q. Advanced

  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.
  • Apoptosis Markers : Flow cytometry for caspase-3/7 activation and Annexin V staining .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate protocols.
  • Purity Validation : HPLC-MS (>98% purity) to exclude batch-dependent impurities.
  • Structural Analog Comparisons : Test derivatives (e.g., replacing -CF₃ with -Cl) to isolate substituent effects .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to serum albumin or P-glycoprotein for bioavailability estimates.
  • QSAR Models : Relate logP (2.8) and polar surface area (95 Ų) to intestinal absorption and blood-brain barrier penetration.
  • MD Simulations : Analyze stability in aqueous environments (e.g., solvation free energy via GROMACS) .

What are the electronic effects of the sulfamoyl group on reactivity?

Advanced
The sulfamoyl group (-SO₂NMeBz) acts as an electron-withdrawing moiety, increasing electrophilicity at the benzamide carbonyl.

  • Hammett Studies : σₚ values (-CF₃: +0.54, -SO₂NMeBz: +1.1) correlate with enhanced hydrolysis rates under basic conditions.
  • DFT Analysis : LUMO localization at the sulfamoyl sulfur facilitates nucleophilic attack (e.g., by thiols in enzyme inhibition) .

How can pharmacokinetic limitations be addressed through structural modifications?

Q. Advanced

  • Prodrug Design : Introduce ester moieties (e.g., acetylated hydroxyl groups) to improve oral bioavailability.
  • Solubility Enhancers : Co-crystallization with cyclodextrins or formulation as sodium salts .

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